1-Pyridin-4-ylbutan-2-one

Organic Synthesis Medicinal Chemistry Intermediate

1-Pyridin-4-ylbutan-2-one (CAS 6304-20-7) is a pyridinylbutanone compound, structurally a 2-butanone with a pyridine ring substitution at the 4-position. It is a yellow oil with the molecular formula C₉H₁₁NO and molecular weight 149.19.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 6304-20-7
Cat. No. B031577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-4-ylbutan-2-one
CAS6304-20-7
Synonyms1-(4-Pyridyl)-2-butanone;  1-(Pyridin-4-yl)butan-2-one;  Ethyl 4-Pyridylmethyl Ketone;  _x000B_NSC 42619;  1-(4-Pyridyl)-2-butanone;  _x000B_
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCC(=O)CC1=CC=NC=C1
InChIInChI=1S/C9H11NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3
InChIKeyFBLVQXITSLUNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyridin-4-ylbutan-2-one (CAS 6304-20-7): Procurement-Ready Intermediate for Cardiotonic and Antimalarial Research


1-Pyridin-4-ylbutan-2-one (CAS 6304-20-7) is a pyridinylbutanone compound, structurally a 2-butanone with a pyridine ring substitution at the 4-position. It is a yellow oil with the molecular formula C₉H₁₁NO and molecular weight 149.19 . This compound is identified as a key synthetic intermediate in the production of cardiotonic agents, specifically milrinone and amrinone analogues . Research has also explored its derivatives for potential antimalarial activity by targeting prolyl-tRNA synthetase , and some studies suggest potential antiproliferative and differentiation-inducing activities in certain cell models [1].

Evidence Gap Alert for 1-Pyridin-4-ylbutan-2-one: Limited Quantitative Data for Analog Substitution


The primary known application of 1-pyridin-4-ylbutan-2-one lies in the synthesis of cardiotonic agents such as milrinone and amrinone analogues . Research has also explored its derivatives for potential antimalarial activity by targeting prolyl-tRNA synthetase , and some studies suggest potential antiproliferative and differentiation-inducing activities in certain cell models [1]. However, publicly available data on this specific compound is limited. The available information, which comes primarily from commercial vendors and preliminary research summaries, does not yet include sufficient peer-reviewed comparative studies to establish a strong basis for substitution claims.

Quantitative Evidence Guide for 1-Pyridin-4-ylbutan-2-one: Differentiation Data


Comparative Synthesis and Yield Data for 1-Pyridin-4-ylbutan-2-one vs. 4-(Pyridin-4-yl)butan-2-one

The synthesis of 1-pyridin-4-ylbutan-2-one (CAS 6304-20-7) from 4-picoline and ethyl propionate has been reported with a yield of 35% after purification, representing a specific synthetic route . In contrast, the synthesis of the isomer 4-(pyridin-4-yl)butan-2-one (CAS 35250-71-6) from 4-bromomethylpyridine and butan-2-one is a different methodology . The choice between these two compounds is not driven by a direct yield comparison, but by the distinct synthetic pathways they offer, as 1-pyridin-4-ylbutan-2-one is a specific precursor to milrinone and amrinone analogues .

Organic Synthesis Medicinal Chemistry Intermediate

Comparison of Physicochemical Properties: 1-Pyridin-4-ylbutan-2-one vs. its Hydrochloride Salt

1-Pyridin-4-ylbutan-2-one (free base, CAS 6304-20-7) is a yellow oil with a molecular weight of 149.19 g/mol, a boiling point of 249.4°C at 760 mmHg, a density of 1.024 g/cm³, and a LogP of approximately 0.9 . Its hydrochloride salt (CAS 2219369-47-6) has a molecular weight of 185.65 g/mol and is a solid at room temperature [1]. The free base is slightly soluble in chloroform and methanol, while the salt's solubility profile differs .

Physical Chemistry Formulation Analytical Chemistry

Inferred Selectivity Profile for 1-Pyridin-4-ylbutan-2-one Derivatives in JAK2 Inhibition

While direct data for 1-pyridin-4-ylbutan-2-one is absent, a structurally related pyridinylbutanone compound (NSC 42834, CAS 195371-52-9) demonstrates a selectivity profile. This compound inhibits JAK2 autophosphorylation (WT IC₅₀ = 15 µM; V617F mutant IC₅₀ = 28 µM) but shows no effect on Tyk2 autophosphorylation or c-Src kinase activity in cell-free assays . This suggests that pyridinylbutanone scaffolds can achieve selectivity within the JAK family, a potential avenue for future research with 1-pyridin-4-ylbutan-2-one derivatives.

Kinase Inhibition Selectivity Chemical Biology

Biological Activity of 1-Pyridin-4-ylbutan-2-one Derivatives as Antimalarials

Derivatives of 1-pyridin-4-ylbutan-2-one, specifically 1-(pyridin-4-yl)pyrrolidin-2-one, have been identified as novel antimalarial scaffolds targeting Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS) . The frontrunner compounds in this class exhibit low-double-digit nanomolar activity against drug-resistant Plasmodium falciparum strains and liver schizonts [1]. While direct comparative data for the parent compound is not available, the demonstrated potency of these derivatives provides a strong rationale for using 1-pyridin-4-ylbutan-2-one as a starting material in antimalarial drug discovery programs.

Antimalarial Medicinal Chemistry Enzyme Inhibition

Strategic Procurement Scenarios for 1-Pyridin-4-ylbutan-2-one (CAS 6304-20-7)


Synthesis of Milrinone and Amrinone Analogues for Cardiovascular Research

1-Pyridin-4-ylbutan-2-one is a documented intermediate in the synthesis of milrinone and amrinone analogues . Procurement is recommended for medicinal chemistry teams and contract research organizations (CROs) engaged in the development of novel cardiotonic agents, particularly those exploring structure-activity relationships around the bipyridine core of milrinone. The compound's established use in this context provides a reliable starting point for analog generation.

Development of Novel Antimalarial Agents Targeting Prolyl-tRNA Synthetase

Derivatives of 1-pyridin-4-ylbutan-2-one have demonstrated potent nanomolar activity against drug-resistant Plasmodium falciparum by inhibiting prolyl-tRNA synthetase . Research groups and drug discovery units focusing on next-generation antimalarials with novel mechanisms of action should consider procuring this compound as a core scaffold for medicinal chemistry optimization programs. Its potential for prophylactic applications is also of interest.

Exploratory Kinase Inhibitor Research and Chemical Biology

Class-level evidence from related pyridinylbutanone compounds, such as NSC 42834, indicates that this scaffold can be utilized to achieve selective inhibition of JAK2 kinase over other family members like Tyk2 and c-Src . This suggests that 1-pyridin-4-ylbutan-2-one could serve as a starting point for the development of selective JAK2 inhibitors for research into myeloproliferative disorders. Procurement is advised for academic and industrial labs engaged in kinase inhibitor discovery and chemical biology probe development.

Investigating Cell Differentiation and Antiproliferative Mechanisms

Preliminary data suggests that 1-pyridin-4-ylbutan-2-one may induce differentiation in undifferentiated cells and exhibit antiproliferative effects [1]. Research laboratories investigating cellular differentiation pathways, particularly in the context of oncology or dermatology (e.g., psoriasis), may find this compound a useful tool compound for probing these biological mechanisms. Its procurement would support basic research into these areas.

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